N-[4-(5-chloro-2-methylphenyl)piperazine-1-carbothioyl]-4-methylbenzamide
Description
Properties
IUPAC Name |
N-[4-(5-chloro-2-methylphenyl)piperazine-1-carbothioyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3OS/c1-14-3-6-16(7-4-14)19(25)22-20(26)24-11-9-23(10-12-24)18-13-17(21)8-5-15(18)2/h3-8,13H,9-12H2,1-2H3,(H,22,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBKWMVSOQPOHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-chloro-2-methylphenyl)piperazine-1-carbothioyl]-4-methylbenzamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The key steps in the synthesis include:
- Cyclization of 1,2-diamine derivatives with sulfonium salts.
- Deprotection of the intermediate piperazines.
- Selective intramolecular cyclization to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve parallel solid-phase synthesis and photocatalytic synthesis . These methods are advantageous for large-scale production due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-chloro-2-methylphenyl)piperazine-1-carbothioyl]-4-methylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or thioethers.
Scientific Research Applications
N-[4-(5-chloro-2-methylphenyl)piperazine-1-carbothioyl]-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(5-chloro-2-methylphenyl)piperazine-1-carbothioyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The piperazine ring and carbothioyl group play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Piperazine Derivatives
Piperazine Core Modifications
The piperazine ring is a common scaffold in medicinal chemistry. Compound A’s piperazine is substituted at the 4-position with a 5-chloro-2-methylphenyl group, distinguishing it from other derivatives:
- PPZ1 (4-(5-chloro-2-methylphenyl)piperazin-1-ylmethanone) and PPZ2 (2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide) () are TRPC6 modulators but lack the carbothioyl group. Their activity depends on a methanone or acetamide linkage, suggesting that the thioamide in Compound A may alter binding kinetics or selectivity .
- N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () replaces the carbothioyl with a carboxamide (C=O), reducing lipophilicity compared to Compound A. This substitution could impact membrane permeability and target engagement .
Table 1: Key Structural Variations in Piperazine Derivatives
Aromatic Substituent Effects
The 5-chloro-2-methylphenyl group in Compound A is critical for steric and electronic interactions:
- highlights six 1-aroyl-4-(4-methoxyphenyl)piperazines. Halogen substitutions (Cl, Br, I) in these compounds influence hydrogen bonding and crystal packing.
- N-[4-(4-chloro-2-nitrophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide () replaces the methylbenzamide with a thiophene-carboxamide and adds a nitro group. The nitro group increases electron-withdrawing effects, which may alter redox stability compared to Compound A’s methyl group .
Carbothioyl vs. Carboxamide Linkages
The thioamide (C=S) in Compound A differs from traditional carboxamides (C=O):
- N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-4-methylbenzamide () shares the carbothioyl and methylbenzamide moieties but has a 2-fluorophenyl group. Fluorine’s electronegativity may enhance binding affinity to specific receptors, whereas chlorine in Compound A could increase steric bulk .
Table 2: Physicochemical Properties of Selected Compounds
Biological Activity
N-[4-(5-chloro-2-methylphenyl)piperazine-1-carbothioyl]-4-methylbenzamide is a synthetic compound with the potential for various biological activities, including antimicrobial and anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H22ClN3OS
- Molecular Weight : 387.93 g/mol
- CAS Number : 497061-03-7
The biological activity of this compound is attributed to its structural components, particularly the piperazine ring and carbothioyl group. These components allow the compound to interact with various biological targets, modulating critical biochemical pathways.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. In particular, it has shown significant activity against Pseudomonas aeruginosa, a common pathogen associated with antibiotic resistance.
Table 1: Antimicrobial Efficacy Against Pseudomonas aeruginosa
The compound exhibits a four-fold increase in efficacy compared to norfloxacin, indicating its potential as a novel antibacterial agent.
Mechanism of Antibacterial Action
The antibacterial mechanism involves:
- Membrane Disruption : The compound compromises the bacterial outer membrane, increasing permeability and leading to cell lysis.
- Oxidative Stress Induction : It generates oxidative stress within bacterial cells, contributing to cell death.
- Selective Toxicity : Hemolytic assays indicate low toxicity to human red blood cells, suggesting a selective action against bacterial cells while sparing mammalian cells .
Anticancer Potential
Preliminary investigations into the anticancer properties of this compound indicate potential efficacy against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells is currently under exploration.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 10 | Ongoing Research |
| HeLa (Cervical) | 15 | Ongoing Research |
Case Studies and Research Findings
A recent study assessed the biological activity of piperazine derivatives similar to this compound. The findings indicated that structural modifications significantly affect antimicrobial potency and cytotoxicity profiles .
Another investigation focused on the synthesis and evaluation of related compounds, revealing that chlorinated derivatives exhibit enhanced antibacterial activity due to improved lipophilicity and membrane penetration capabilities.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-[4-(5-chloro-2-methylphenyl)piperazine-1-carbothioyl]-4-methylbenzamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves coupling reactions between substituted piperazine derivatives and benzamide precursors. For example, nucleophilic substitution or carbothioylation steps under controlled conditions (e.g., reflux in acetonitrile with K₂CO₃ as a base) . Optimization includes solvent selection (e.g., DCM or acetonitrile), temperature control, and stoichiometric ratios to maximize yield (>70%) and purity (>95%). Reaction progress is monitored via TLC or HPLC .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–7.8 ppm) and piperazine carbons (δ 45–55 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns with UV detection at 254 nm .
- Mass Spectrometry (LC/MS) : ESI-MS confirms molecular weight (e.g., m/z ~486 for related piperazine-carbothioyl derivatives) .
Q. How do researchers address solubility challenges during in vitro assays?
- Methodology : Solubility is enhanced using co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80). Stability in aqueous buffers (pH 7.4) is tested via UV-Vis spectroscopy over 24–72 hours .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in structural characterization?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software refines bond lengths/angles and validates stereochemistry. For example, piperazine ring puckering and carbothioyl bond geometry (C=S ~1.68 Å) are resolved to distinguish isomers . Data deposition in CCDC (e.g., CCDC-1990392) ensures reproducibility .
Q. What strategies are employed to analyze conflicting bioactivity data across cell lines?
- Methodology :
- Dose-response curves : IC₅₀ values are calculated using nonlinear regression (e.g., alamarBlue assay in UCH-1 or A-431 cells) .
- Statistical validation : ANOVA or Student’s t-test identifies significant differences (p < 0.05) in cytotoxicity between analogs .
- Off-target profiling : Kinase inhibition panels or proteomic assays rule out non-specific effects .
Q. How are molecular docking studies used to predict target interactions?
- Methodology : Docking (AutoDock Vina or Schrödinger Suite) into receptor sites (e.g., EGFR or dopamine D3) evaluates binding poses. Parameters include:
- Ligand preparation : Protonation states at physiological pH.
- Grid box size : 20 ų centered on active sites.
- Scoring functions : ΔG ≤ −8 kcal/mol suggests high affinity .
Q. What synthetic intermediates are critical for structure-activity relationship (SAR) studies?
- Key intermediates :
- 4-(Chloromethyl)-N-substituted benzamides : Used to introduce piperazine-thioureido groups .
- 1-(4-Fluorobenzyl)piperazine : A fragment for optimizing pharmacokinetic properties .
Q. How do researchers validate oxidative or hydrolytic degradation pathways?
- Methodology :
- Forced degradation studies : Exposure to H₂O₂ (0.1%–3%) or NaOH (0.1 M) at 40°C for 24 hours.
- LC/MS analysis : Identifies degradation products (e.g., sulfoxide or hydrolyzed amides) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
